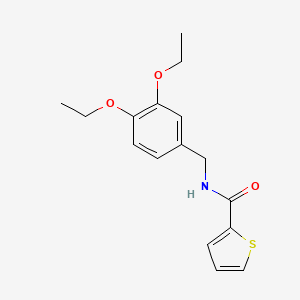
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.
Métodos De Preparación
The synthesis of N-(3,4-diethoxybenzyl)thiophene-2-carboxamide typically involves the condensation of 3,4-diethoxybenzylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to their excellent electronic properties.
Organic Electronics: The compound is investigated for its use in organic photovoltaics (OPVs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N-(3,4-diethoxybenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
N-(3,4-diethoxybenzyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the 3,4-diethoxybenzyl group, resulting in different chemical and biological properties.
3,4-dimethoxybenzylthiophene-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
Thiophene-2-carboxylic acid: The parent compound without the amide or benzyl groups, used as a starting material for various thiophene derivatives.
This compound stands out due to its unique combination of the thiophene ring and the 3,4-diethoxybenzyl group, which imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-19-13-8-7-12(10-14(13)20-4-2)11-17-16(18)15-6-5-9-21-15/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKQSPSSJSKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=CC=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
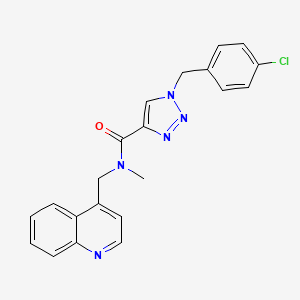
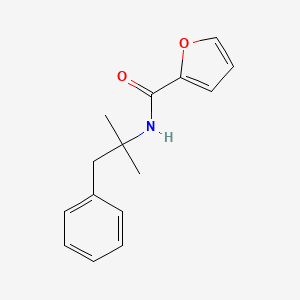
![2-{[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5263763.png)
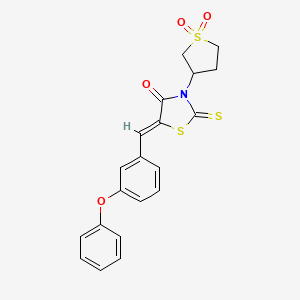
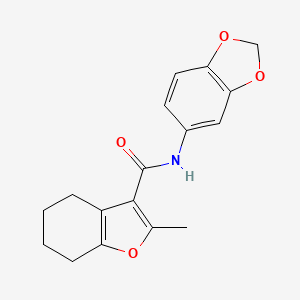
![2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5263771.png)
![(2E)-2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]-3,4-dihydronaphthalen-1-one;hydrochloride](/img/structure/B5263788.png)
![N~2~-methyl-N~1~-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]glycinamide](/img/structure/B5263798.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide](/img/structure/B5263819.png)
![4-{[1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5263827.png)
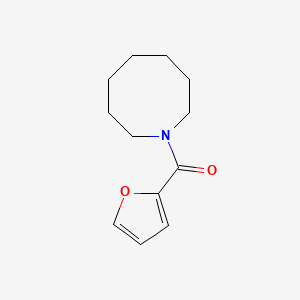
![3-[5-(4-acetylphenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5263847.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5263852.png)
![(4aS*,8aR*)-6-[(5-ethylpyridin-2-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5263858.png)
